molecular formula C15H14O2 B147408 Phenethyl benzoate CAS No. 94-47-3

Phenethyl benzoate

Cat. No. B147408
CAS RN: 94-47-3
M. Wt: 226.27 g/mol
InChI Key: OSORMYZMWHVFOZ-UHFFFAOYSA-N
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Patent
US07691363B2

Procedure details

The reaction was set up as in Example 2 except that methyl benzoate (748.8 g, 5.50 mol) was used instead of benzoic acid and 671.9 g (5.50 mol) of 2-phenylethyl alcohol was used. After 4 h at 190° C., 230 g of distillate was collected and the reaction mixture was 51% product by GLC. The methanol was stripped from the distillate on a Buchi rotary evaporator and the residue was returned to the reaction flask. The batch was heated for 2 h at 200° C. and 2 h at 210° C., whereupon 170 g of distillate was collected and the reaction mixture was 80% product by GLC. The methanol was stripped from the distillate as before, and the residue was returned to the reaction flask. The batch was heated for 2 h at 210° C. and 2 h at 220° C., whereupon 40 g of distillate was collected and the reaction mixture was 94% product by GLC. The excess 2-phenylethyl alcohol (3.5% by GLC) and methyl benzoate (2.7% by GLC) were removed by vacuum distillation as usual and the product was treated with activated carbon as usual to afford 1000 g (81%) of 2-phenylethyl benzoate. The residual 2-phenylethyl alcohol was 0.30, the APHA color was 40, the acid number was 0.13 mg KOH/g, the saponification number was 245 mg KOH/g, and the residual tin was <10 ppm.
Quantity
748.8 g
Type
reactant
Reaction Step One
Quantity
671.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH3:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11]1([CH2:17]CO)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[C:1]([O:9][CH2:10][CH2:17][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
748.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC
Step Two
Name
Quantity
671.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
230 g of distillate was collected
CUSTOM
Type
CUSTOM
Details
The methanol was stripped from the distillate on a Buchi rotary evaporator
CUSTOM
Type
CUSTOM
Details
was collected
TEMPERATURE
Type
TEMPERATURE
Details
The batch was heated for 2 h at 210° C. and 2 h at 220° C., whereupon 40 g of distillate
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
The excess 2-phenylethyl alcohol (3.5% by GLC) and methyl benzoate (2.7% by GLC) were removed by vacuum distillation as usual and the product
ADDITION
Type
ADDITION
Details
was treated with activated carbon as usual

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1000 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.